Cetyl malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetyl malonate is an organic compound that belongs to the class of malonic esters. It is a derivative of malonic acid where the hydrogen atoms of the carboxyl groups are replaced by cetyl groups. Malonic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetyl malonate can be synthesized through the alkylation of malonic ester. The process involves the deprotonation of malonic ester using a strong base such as sodium ethoxide in ethanol, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with cetyl bromide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Cetyl malonate undergoes several types of chemical reactions, including:
Alkylation: The enolate form of this compound can react with various alkyl halides to form substituted malonates.
Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of cetyl alcohol and malonic acid.
Decarboxylation: Upon heating, this compound can undergo decarboxylation to form cetyl acetate.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous acid or base.
Decarboxylation: Heat.
Major Products
Alkylation: Substituted malonates.
Hydrolysis: Cetyl alcohol and malonic acid.
Decarboxylation: Cetyl acetate.
Scientific Research Applications
Cetyl malonate has various applications in scientific research:
Mechanism of Action
The mechanism of action of cetyl malonate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the alkylation of enolate ions and subsequent hydrolysis and decarboxylation reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Another malonic ester used in organic synthesis.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.
Acetoacetic ester: Similar in reactivity but forms ketones instead of carboxylic acids.
Uniqueness
Cetyl malonate is unique due to its long cetyl chain, which imparts different physical and chemical properties compared to other malonic esters. This makes it particularly useful in applications requiring hydrophobicity and long-chain alkyl groups .
Properties
CAS No. |
1002-58-0 |
---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-hexadecoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-19(22)17-18(20)21/h2-17H2,1H3,(H,20,21) |
InChI Key |
VKLSLWCRDBMTKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.